molecular formula C16H18N4O4S B125153 N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide CAS No. 104838-12-2

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide

Cat. No.: B125153
CAS No.: 104838-12-2
M. Wt: 362.4 g/mol
InChI Key: GGMCTFPPRDWMAP-UHFFFAOYSA-N
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Description

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is a chemical compound with a complex structure that includes a pyrazine ring, a carboxamide group, and an acetylsulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylsulfamoyl Phenyl Intermediate: This step involves the acetylation of sulfanilamide to form N-(4-acetylsulfamoyl)aniline.

    Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Where the reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: This reaction can reduce certain groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide: A related compound with similar structural features.

    Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: Another compound with an acetylsulfamoyl group.

Uniqueness

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMCTFPPRDWMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545695
Record name N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104838-12-2
Record name N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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